molecular formula C12H13NO4 B1448945 Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate CAS No. 1351479-14-5

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Cat. No. B1448945
CAS RN: 1351479-14-5
M. Wt: 235.24 g/mol
InChI Key: SLEVOXIIRRIPQC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is C12H13NO4 . The compound has a molecular weight of 235.24 .


Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, which makes them valuable in the field of new drug research . They are also biodynamic agents that can be used to design and develop new potential therapeutic agents .

Scientific Research Applications

Total Synthesis of Natural Products

Benzofuran derivatives are often used in the total synthesis of natural products . The benzofuran ring is a key structural component in many complex natural products, and the synthesis of these products often involves the installation of this key heterocycle .

Anticancer Activity

Some substituted benzofurans have shown significant anticancer activities . For example, a certain compound was found to have significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have also been studied for their antibacterial activity . Substituents with halogens, nitro, and hydroxyl groups at the 5- or 6-position of the benzofuran nucleus have displayed potent antibacterial activity .

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities . This has led to the development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents .

Anti-Oxidative Activity

Benzofuran derivatives have demonstrated anti-oxidative activities . This property makes them potential candidates for the development of drugs to treat diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Pharmaceutical Applications

Benzofuran derivatives are widely used in pharmaceutical applications . Some of the most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .

Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives are used in the synthesis of complex benzofuran compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate could be in the development of new therapeutic agents.

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in the activity or function of the target, resulting in the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism, among others.

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a variety of cellular and molecular effects, potentially including inhibition of cell growth, induction of oxidative stress, inhibition of viral replication, and disruption of bacterial metabolism.

properties

IUPAC Name

ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-12(14)11-9(13)7-5-4-6-8(15-2)10(7)17-11/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEVOXIIRRIPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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